Cas no 1262005-06-0 (3-(3-Aminophenyl)-5-chlorobenzoic acid)

3-(3-Aminophenyl)-5-chlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- DTXSID10688656
- 3'-Amino-5-chloro[1,1'-biphenyl]-3-carboxylic acid
- 3-(3-AMINOPHENYL)-5-CHLOROBENZOIC ACID
- 1262005-06-0
- 3-(3-Aminophenyl)-5-chlorobenzoic acid, 95%
- MFCD18318997
- 3-(3-Aminophenyl)-5-chlorobenzoic acid
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- MDL: MFCD18318997
- Inchi: InChI=1S/C13H10ClNO2/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7H,15H2,(H,16,17)
- InChI Key: CRACYEBJKSOZOI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 247.0400063Da
- Monoisotopic Mass: 247.0400063Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
- XLogP3: 3
3-(3-Aminophenyl)-5-chlorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB325916-5 g |
3-(3-Aminophenyl)-5-chlorobenzoic acid, 95%; . |
1262005-06-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB325916-5g |
3-(3-Aminophenyl)-5-chlorobenzoic acid, 95%; . |
1262005-06-0 | 95% | 5g |
€1159.00 | 2024-06-08 |
3-(3-Aminophenyl)-5-chlorobenzoic acid Related Literature
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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2. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
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3. Back matter
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on 3-(3-Aminophenyl)-5-chlorobenzoic acid
Introduction to 3-(3-Aminophenyl)-5-chlorobenzoic acid (CAS No. 1262005-06-0)
3-(3-Aminophenyl)-5-chlorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1262005-06-0, is a significant compound in the realm of pharmaceutical and biochemical research. This benzoic acid derivative features a chlorinated aromatic ring coupled with an amino substituent on the phenyl group, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural motif of 3-(3-Aminophenyl)-5-chlorobenzoic acid positions it as a valuable building block for designing novel molecules with tailored pharmacological properties. The presence of both an amino group and a chloro substituent enhances its reactivity, enabling diverse functionalization strategies. Such characteristics have garnered interest from researchers exploring new therapeutic avenues, particularly in the context of drug discovery and development.
In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting specific biological pathways. 3-(3-Aminophenyl)-5-chlorobenzoic acid has been investigated for its potential role in modulating enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. Its structural features allow for selective interactions with biological targets, making it a promising scaffold for medicinal chemistry.
One of the most compelling aspects of 3-(3-Aminophenyl)-5-chlorobenzoic acid is its utility in constructing heterocyclic compounds, which are prevalent in many bioactive molecules. By incorporating this compound into multi-step synthetic protocols, researchers can generate complex scaffolds with enhanced binding affinity and selectivity. This approach has been particularly fruitful in the design of kinase inhibitors, where precise modulation of the aromatic core is crucial for optimal activity.
Recent studies have highlighted the importance of 3-(3-Aminophenyl)-5-chlorobenzoic acid in the development of novel antimicrobial agents. The combination of electron-withdrawing groups such as the chloro substituent and electron-donating groups like the amino group creates a conducive environment for disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. Preliminary findings suggest that derivatives of this compound exhibit promising activity against resistant strains of pathogens, offering a fresh perspective on combating antibiotic-resistant infections.
The synthesis of 3-(3-Aminophenyl)-5-chlorobenzoic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. The chlorination step is critical and often requires precise control to ensure regioselectivity. Advanced catalytic methods have been employed to improve yields and minimize byproduct formation, aligning with green chemistry principles. These advancements not only enhance efficiency but also contribute to sustainable chemical manufacturing processes.
From a biochemical standpoint, 3-(3-Aminophenyl)-5-chlorobenzoic acid serves as a key intermediate in probing enzyme mechanisms. Its interaction with various enzymes has been studied to understand how structural modifications influence binding affinity and enzyme kinetics. Such insights are invaluable for designing inhibitors with improved pharmacokinetic profiles, including enhanced solubility and reduced toxicity.
The role of 3-(3-Aminophenyl)-5-chlorobenzoic acid in material science is also emerging as an area of interest. Its ability to form stable complexes with metals and other organic molecules makes it suitable for applications in coordination chemistry and supramolecular assemblies. These materials exhibit unique properties that can be exploited in sensors, catalysts, and even nanotechnology-based devices.
In conclusion, 3-(3-Aminophenyl)-5-chlorobenzoic acid (CAS No. 1262005-06-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and biochemical research. Its structural features enable diverse functionalization strategies, making it a cornerstone in synthetic chemistry and drug discovery. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly pivotal role in advancing scientific knowledge and technological innovation.
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